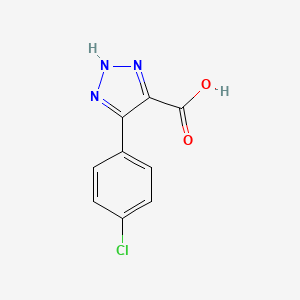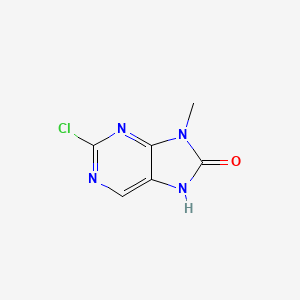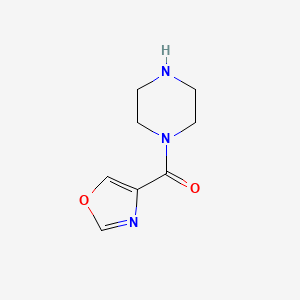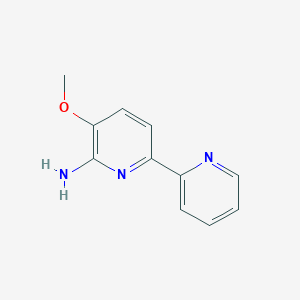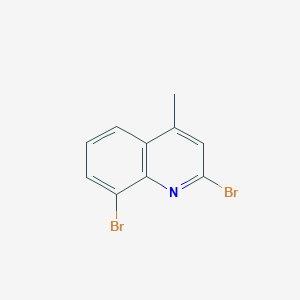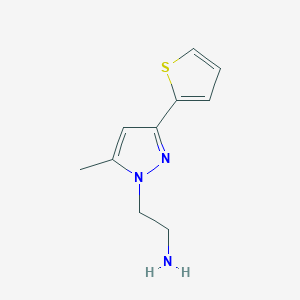
2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Vue d'ensemble
Description
2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound with potential applications in scientific research. This compound is also known as MTEP and is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). MTEP has shown promise in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and anxiety.
Applications De Recherche Scientifique
Chemical and Structural Analysis
Pyrazole derivatives, including compounds similar to 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been extensively studied for their chemical and structural properties. For instance, Szlachcic et al. (2020) explored the reductive cyclization process of pyrazole derivatives through combined XRD and DFT studies. They found that intramolecular hydrogen bonding significantly impacts the derivatives' reactivity, proposing alternative synthesis conditions using microwave irradiation to enhance reactivity (Szlachcic et al., 2020).
Biological Activities
The potential of pyrazole derivatives as apoptosis inducers and anti-infective agents has also been investigated. Bansal et al. (2020) synthesized N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs, revealing significant antibacterial and antimalarial activities. This study showcases the broad spectrum of biological activities that such compounds can exhibit, including inducing apoptosis in germ cells of Capra hircus (Bansal et al., 2020).
Corrosion Inhibition
The effectiveness of bipyrazole compounds as corrosion inhibitors for pure iron in acidic media was demonstrated by Chetouani et al. (2005). Their study indicates that these compounds can act as efficient inhibitors, with the inhibition efficiency increasing with the inhibitor concentration. This application is particularly relevant for industries seeking cost-effective and reliable methods to prevent metal corrosion (Chetouani et al., 2005).
Polymer Modification
Pyrazole and thiophene derivatives have been utilized in the functional modification of polymers for enhanced biological activities. Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives. Their findings suggest these modified polymers have higher thermal stability and show promising antibacterial and antifungal activities, highlighting their potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis and Antimicrobial Activity
Novel Schiff bases synthesized from pyrazole derivatives have shown significant in vitro antimicrobial activity. Puthran et al. (2019) explored the antimicrobial potential of these compounds, identifying several derivatives with excellent activity against various pathogens. This study underscores the role of pyrazole derivatives in developing new antimicrobial agents (Puthran et al., 2019).
Propriétés
IUPAC Name |
2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8-7-9(10-3-2-6-14-10)12-13(8)5-4-11/h2-3,6-7H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSOLFNNTCDDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



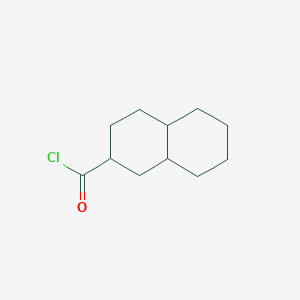
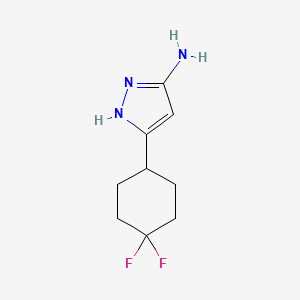
![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

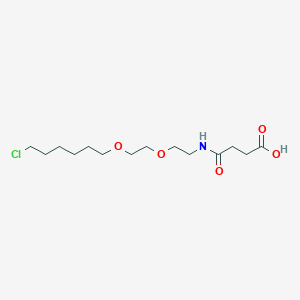
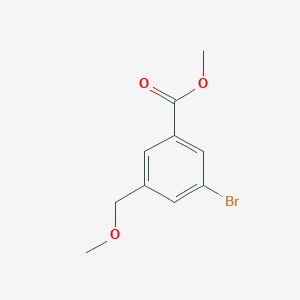
![3-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530630.png)
